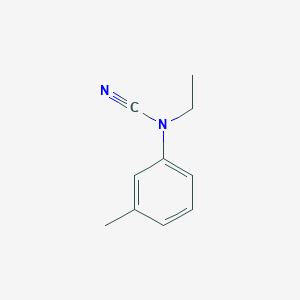

N-cyano-N-ethyl-3-methylaniline

Description

N-Cyano-N-ethyl-3-methylaniline (hypothetical structure based on nomenclature) is an aromatic amine derivative featuring an ethyl group, a methyl substituent at the benzene ring’s 3-position, and a cyano group attached to the nitrogen atom. For instance, N-(2-Cyanoethyl)-N-methylaniline (CAS 94-34-8), a compound with a cyanoethyl group (-CH₂CH₂CN) instead of a direct N-cyano substituent, serves as a close analog . This section extrapolates data from such analogs to outline key characteristics.

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

ethyl-(3-methylphenyl)cyanamide |

InChI |

InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3 |

InChI Key |

UWTWVJZIKDEMLN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C#N)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Direct Cyanation of Tertiary Amines Using Sodium Cyanide and Catalysts

One of the most direct and industrially relevant methods for preparing N-cyano-N-ethyl-3-methylaniline is the oxidative cyanation of the corresponding tertiary amine, N-ethyl-3-methylaniline, using sodium cyanide as the cyanide source and a transition metal catalyst under oxygen atmosphere.

-

- Catalyst: Ruthenium(III) chloride hydrate (RuCl3·xH2O), 5 mol% relative to amine

- Cyanide source: Sodium cyanide (1.2 equivalents)

- Solvent: Mixed methanol-acetic acid (3:1 volume ratio)

- Temperature: 60 °C

- Atmosphere: Oxygen at 1 atm supplied by oxygen balloon

- Reaction time: 24 hours for N-ethyl-N-methylaniline (a close analog)

Mechanism: The reaction involves oxidative activation of the tertiary amine adjacent to the nitrogen, followed by nucleophilic attack by cyanide ion to form the alpha-aminonitrile (N-cyano compound). Molecular oxygen serves as the oxidant, and ruthenium catalyst facilitates the oxidation step.

-

- Conversion rates reported for similar tertiary amines reach up to 70% under these conditions.

- The process is clean, producing minimal byproducts, and is amenable to industrial scale-up due to the use of inexpensive reagents and mild conditions.

Example: For N-ethyl-N-methylaniline, the conversion to the corresponding alpha-aminonitrile was 70% after 24 hours at 60 °C under oxygen with RuCl3 catalyst.

This method is likely adaptable to N-ethyl-3-methylaniline to produce N-cyano-N-ethyl-3-methylaniline efficiently.

Comparative Data Table of Preparation Methods

Research Outcomes and Analysis

The oxidative cyanation method using RuCl3 catalyst and molecular oxygen is highly efficient for tertiary amines structurally similar to N-ethyl-3-methylaniline, offering a straightforward, green, and scalable route with good yields and minimal byproducts.

The isourea intermediate method provides a flexible synthetic route, allowing for structural modifications and salt formation, which is advantageous for pharmaceutical formulation. The possibility of a one-pot process enhances operational simplicity.

Phase-transfer catalysis is effective for cyanation of alkylated precursors but depends on the availability of suitable leaving groups. The need for biphasic reaction conditions and catalyst solubility considerations can impact process economics.

Spectroscopic and analytical data from related compounds confirm the formation of the desired N-cyano compounds with characteristic IR absorption bands for cyano groups (~2213 cm^-1) and N-H stretching where applicable, as well as NMR and mass spectrometry profiles consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-cyano-N-ethyl-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2-Cyanoethyl)-N-methylaniline (CAS 94-34-8)

- Structure: N-methylaniline with a cyanoethyl group (-CH₂CH₂CN) on the nitrogen.

- Molecular Formula : C₁₀H₁₂N₂; Molecular Weight : 160.22 g/mol .

- Physical Properties : Solid with a melting point of 90°C .

- Synthesis: Produced via cyanoethylation of N-methylaniline with acrylonitrile .

- Applications : Intermediate in dyes (e.g., Basic Blue 162) .

- Safety : Toxicological data incomplete; caution advised during handling .

(b) N-Ethyl-3-methylaniline

- Structure : Aniline with an ethyl group on nitrogen and a methyl group at the benzene’s 3-position.

- Molecular Formula : C₉H₁₃N; Molecular Weight : 135.21 g/mol (estimated).

- Synonyms: N-Ethyl-m-toluidine, Benzenamine-N-ethyl-3-methyl .

(c) N,N-Dimethylaniline (CAS 121-69-7)

- Structure : Aniline with two methyl groups on nitrogen.

- Molecular Formula : C₈H₁₁N; Molecular Weight : 121.18 g/mol .

- Physical Properties : Liquid (mp -15°C, bp 193°C).

- Applications : Precursor for dyes, pharmaceuticals, and rubber chemicals .

- Safety : Classified as toxic; regulated under OSHA and DOT standards .

(d) N-Ethylaniline

- Structure : Aniline with an ethyl group on nitrogen.

- Molecular Formula : C₈H₁₁N; Molecular Weight : 121.18 g/mol .

- Properties : Liquid; used in resin production and as a corrosion inhibitor .

- Toxicity : Moderate acute toxicity; irritant to skin and eyes .

Comparative Data Table

Key Differences and Implications

Substituent Effects: The cyanoethyl group in N-(2-Cyanoethyl)-N-methylaniline enhances polarity and reactivity compared to alkyl-substituted analogs like N-Ethyl-3-methylaniline. This makes it more suitable for dye synthesis .

Thermal Stability: N-(2-Cyanoethyl)-N-methylaniline’s solid state (mp 90°C) contrasts with liquid analogs like N,N-Dimethylaniline, suggesting stronger intermolecular forces due to the cyanoethyl group .

Toxicity Profile: N,N-Dimethylaniline and N-Ethylaniline have well-documented hazards (e.g., skin irritation, systemic toxicity), while cyano-containing analogs require cautious handling due to incomplete toxicological data .

Biological Activity

N-cyano-N-ethyl-3-methylaniline is an organic compound classified as an aniline derivative, characterized by the presence of a cyano group, an ethyl group, and a methyl group on the aromatic ring. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of N-cyano-N-ethyl-3-methylaniline, summarizing relevant research findings, mechanisms of action, and potential applications.

Antimicrobial Properties

Research has indicated that derivatives of N-cyano-N-ethyl-3-methylaniline exhibit significant antimicrobial activity. In a study evaluating various aniline derivatives, it was found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

N-cyano-N-ethyl-3-methylaniline has also been studied for its anticancer properties. In vitro assays revealed that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The antiproliferative effects were attributed to the compound's ability to disrupt microtubule dynamics, similar to established chemotherapeutic agents such as colchicine .

Table 1: Antiproliferative Effects of N-cyano-N-ethyl-3-methylaniline

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast) | 183 ± 3.4 | Microtubule disruption |

| A549 (Lung) | 250 ± 5.0 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 210 ± 4.5 | Induction of mitotic arrest |

The biological activities of N-cyano-N-ethyl-3-methylaniline are primarily linked to its interaction with cellular components:

- Microtubule Disruption : The compound binds to the colchicine site on tubulin, leading to a loss of microtubule integrity and subsequent cell cycle arrest.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Studies

Several studies have highlighted the potential applications of N-cyano-N-ethyl-3-methylaniline in medicinal chemistry:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various pathogens. Results showed that modifications to the ethyl and cyano groups significantly enhanced antimicrobial potency.

- Cancer Cell Line Testing : In a comparative study with known anticancer agents, N-cyano-N-ethyl-3-methylaniline demonstrated comparable efficacy in inhibiting cancer cell growth, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyano-N-ethyl-3-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyanoethylation of N-ethyl-3-methylaniline using acrylonitrile as the cyano source. A base catalyst (e.g., sodium acetate) and elevated temperatures (80–100°C) are typically employed. Reaction optimization involves adjusting molar ratios (e.g., 1:1.2 acrylonitrile:amine), solvent selection (polar aprotic solvents like DMF), and monitoring reaction progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product (>95%).

Q. Which spectroscopic and analytical techniques are critical for characterizing N-cyano-N-ethyl-3-methylaniline?

- Techniques :

- NMR : H and C NMR confirm substituent positions and cyano group integration (δ ~110–120 ppm for C≡N).

- IR : Stretching vibrations at ~2240 cm (C≡N) and ~1600 cm (aromatic C=C).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns.

- Elemental Analysis : Validates C, H, N content (±0.3% theoretical values) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Hydrolysis : The cyano group is susceptible to hydrolysis in acidic/alkaline conditions, forming carboxylic acids or amides. Store in inert atmospheres (argon) at 4°C.

- Oxidation : Aromatic amines may oxidize; antioxidants (e.g., BHT) or amber glass vials mitigate degradation.

- Solubility : Soluble in chloroform, DCM, and DMSO; avoid aqueous buffers for long-term storage .

Advanced Research Questions

Q. What mechanistic insights exist for the cyanoethylation reaction, and how can kinetic studies improve yield?

- Mechanism : The reaction proceeds via nucleophilic attack of the amine on acrylonitrile, followed by proton transfer. Density Functional Theory (DFT) studies suggest transition-state stabilization through hydrogen bonding with polar solvents.

- Kinetic Optimization : Pseudo-first-order kinetics under excess acrylonitrile. Activation energy (E) can be determined via Arrhenius plots (40–80°C). Catalyst screening (e.g., KCO vs. NaHCO) improves turnover frequency .

Q. How can researchers design assays to evaluate the compound’s biological activity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria; 24–48 hr incubation).

- Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC calculation.

Q. How should contradictory data (e.g., conflicting reaction yields or bioactivity) be resolved?

- Troubleshooting Steps :

Replication : Repeat experiments under identical conditions (solvent batch, temperature control).

Analytical Validation : Cross-check purity via HPLC and NMR.

Control Experiments : Test intermediates (e.g., N-ethyl-3-methylaniline) for residual activity.

Statistical Analysis : Apply ANOVA or t-tests to assess significance of variability .

Q. What computational methods are suitable for predicting the compound’s reactivity or supramolecular interactions?

- Approaches :

- DFT : Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices for electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solubility.

- Docking Studies : Predict binding affinity to biological targets (e.g., cytochrome P450) using AutoDock Vina .

Q. What advanced applications exist in materials science, and how can the compound be functionalized for these uses?

- Applications :

- Polymer Additives : Incorporate into polyurethanes to enhance thermal stability (TGA analysis up to 300°C).

- Coordination Chemistry : Chelate with transition metals (e.g., Cu) for catalytic applications.

- Optoelectronic Materials : Modify with electron-withdrawing groups (e.g., NO) to tune HOMO-LUMO gaps (UV-Vis analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.